1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene typically involves the bromination of 3-(trifluoromethyl)benzene followed by a nucleophilic substitution reaction. One common method includes the following steps:
Bromination: 3-(trifluoromethyl)benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nucleophilic Substitution: The brominated intermediate is then reacted with propyl magnesium bromide (Grignard reagent) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers to impart specific properties such as hydrophobicity or thermal stability.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the trifluoromethyl group can interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzene: Lacks the bromopropyl group, limiting its use in substitution reactions.
1-(3-Chloropropyl)-3-(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is unique due to the presence of both bromopropyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
1-(3-bromopropyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGEKQZDZVBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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